molecular formula C7H10N2O2 B13311973 2-(Ethoxymethyl)-3,4-dihydropyrimidin-4-one

2-(Ethoxymethyl)-3,4-dihydropyrimidin-4-one

Cat. No.: B13311973
M. Wt: 154.17 g/mol
InChI Key: WQKBFZSMBVYILK-UHFFFAOYSA-N
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Description

2-(Ethoxymethyl)-3,4-dihydropyrimidin-4-one is a chemical building block based on the dihydropyrimidinone (DHPM) scaffold, a structure of paramount importance in medicinal chemistry and drug discovery. The DHPM core is recognized as a "privileged structure," meaning it possesses a unique ability to interact with diverse biological targets and demonstrate a wide spectrum of therapeutic activities . Researchers value this scaffold for developing novel compounds with potential applications as antiviral, anticancer, antibacterial, and anti-inflammatory agents . The specific 2-(ethoxymethyl) substitution on this molecule may offer distinct physicochemical properties, such as altered lipophilicity and metabolic stability, which are critical parameters in lead optimization programs . This compound is offered exclusively for research purposes, providing chemists and biologists with a high-quality intermediate to explore new structure-activity relationships, develop targeted inhibitors, and advance innovative therapeutic candidates. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C7H10N2O2

Molecular Weight

154.17 g/mol

IUPAC Name

2-(ethoxymethyl)-1H-pyrimidin-6-one

InChI

InChI=1S/C7H10N2O2/c1-2-11-5-6-8-4-3-7(10)9-6/h3-4H,2,5H2,1H3,(H,8,9,10)

InChI Key

WQKBFZSMBVYILK-UHFFFAOYSA-N

Canonical SMILES

CCOCC1=NC=CC(=O)N1

Origin of Product

United States

Preparation Methods

Biginelli Reaction

The classical Biginelli reaction is a method for synthesizing 3,4-dihydropyrimidin-2(1\$$H\$$)-ones through a one-pot condensation of an aldehyde, a \$$ \beta $$-keto ester (such as ethyl acetoacetate), and urea under acidic conditions. However, this method often results in low yields, especially with substituted aromatic and aliphatic aldehydes, prompting the development of multistep syntheses to improve yields, though at the cost of simplicity.

To address the limitations of the classical Biginelli reaction, researchers have explored milder and more efficient procedures applicable to a wide range of substituents, using various components and catalysts in protic and aprotic solvents, as well as solvent-free conditions, with techniques like classical heating, microwave irradiation, and ultrasound.

Green Synthesis using Cuttlebone Catalyst

A green synthesis approach utilizes cuttlebone, an eco-friendly, recyclable, and heterogeneous natural catalyst, for the one-pot multi-component condensation of aldehydes, ethyl acetoacetate, and urea under solvent-free conditions. Cuttlebone, the calcic internal shell of a cuttlefish, offers unique chemical, mechanical, and structural properties, including high rigidity and porosity.

The catalyst can be recycled by separating it from the reaction mixture after completion, washing it with ethanol and distilled water, and drying it for reuse in subsequent experiments. Experiments have shown that the catalyst maintains good yields for at least three successive uses, highlighting its recyclability and economic viability.

Granite and Quartz as Catalysts

Granite and quartz can serve as effective, reusable natural catalysts for synthesizing aryl 3,4-dihydropyrimidines through the three-component condensation of an aldehyde, 1,3-dicarbonyl compound, and urea or thiourea in a one-pot operation. This method is applicable to various substrates, including aromatic and heterocyclic aldehydes, and provides a range of biologically relevant 3,4-dihydropyrimidinones and 3,4-dihydropyrimidinethiones in high yields within short reaction times. For instance, reacting benzaldehyde, ethyl acetoacetate, and urea in the presence of granite or quartz in refluxing ethanol yields 4-phenyl-3,4-dihydropyrimidinone with a 64% or 68% yield, respectively.

Synthesis from Furfurals

3,4-Dihydropyrimidin-2(1\$$H\$$)-ones can be synthesized from carbohydrate-derived 5-substituted-2-furaldehydes using gluconic acid aqueous solution as a catalyst.

Procedure:

  • Mix furfural (0.502 g, 5.225 mmol), ethyl acetoacetate (0.680 g, 5.225 mmol), urea (0.470 g, 7.837 mmol), and gluconic acid aqueous solution (0.50 g, 25 mol %).
  • Stir the mixture at 60 °C, monitoring the reaction’s progress using thin-layer chromatography (TLC).
  • After completion (6 h), cool the reaction mixture to room temperature and pour it into crushed ice.
  • Filter the solid using vacuum filtration and dry in a hot-air oven (60 °C, 12 h).
  • Recrystallize using absolute ethanol to obtain the pure product (1.180 g, 90% yield).

Thioxopyrimidinone Derivatives

2-Thioxopyrimidin-4(1\$$H\$$)-one derivatives can be used as key intermediates to synthesize various compounds. For example, reacting 2-thioxopyrimidin-4(1\$$H\$$)-one with 2-bromoacetaldehyde acetal yields 5-allyl 6-benzyl-2-(2,2-diethoxyethylthio)pyrimidin-4(3\$$H\$$)-one, which can then be treated with \$$N,O\$$-bis(trimethylsilyl) acetamide (BSA) using trimethylsilyl trifluoromethane-sulfonate (TMS triflate) as a catalyst to yield 5-(3,5-dimethylbenzyl)-6-allyl-3-ethoxy-2,3-dihydrothiazolo-[3,2-a]pyrimidin-7-one.

Data Table

Entry Aldehyde 1,3-Dicarbonyl Compound Catalyst Time Yield (%)
1 Benzaldehyde Ethyl acetoacetate Granite 4h 64
2 Benzaldehyde Ethyl acetoacetate Quartz 4h 68
3 Furfural Ethyl acetoacetate GAAS 6h 90
4 Benzaldehyde Ethyl acetoacetate Cuttlebone Short High

Chemical Reactions Analysis

Substitution Reactions at the 2-Position

The ethoxymethyl group at the 2-position undergoes nucleophilic substitution or hydrolysis:

Hydrolysis to Hydroxymethyl Derivatives

Reaction with aqueous HCl or H₂SO₄ yields 2-(hydroxymethyl)-3,4-dihydropyrimidin-4-one :
R OCH2 DHPM+H2OH+HOCH2 DHPM+ROH\text{R OCH}_2\text{ DHPM}+\text{H}_2\text{O}\xrightarrow{\text{H}^+}\text{HOCH}_2\text{ DHPM}+\text{ROH}

  • Conditions : 6M HCl, reflux (3–5 hr), yield ~70% .

Thiourea Derivatives

Replacement of the ethoxy group with thiols using thiourea:
R OCH2 DHPM+NH2CSNH2CatalystHSCH2 DHPM+NH3+ROH\text{R OCH}_2\text{ DHPM}+\text{NH}_2\text{CSNH}_2\xrightarrow{\text{Catalyst}}\text{HSCH}_2\text{ DHPM}+\text{NH}_3+\text{ROH}

  • Catalysts : Granite or quartz in ethanol (yield: 60–75%) .

Ring-Opening and Functionalization

The dihydropyrimidinone ring can undergo ring-opening under acidic or oxidative conditions:

Acid-Catalyzed Ring-Opening

Treatment with concentrated H₂SO₄ generates N-acylurea derivatives :
DHPM+H2SO4R C O NH C O NH2+byproducts\text{DHPM}+\text{H}_2\text{SO}_4\rightarrow \text{R C O NH C O NH}_2+\text{byproducts}

  • Observed in DHPMs with electron-donating substituents .

Oxidative Aromatization

Oxidation with HNO₃ or KMnO₄ converts the dihydropyrimidinone to a pyrimidine:
DHPMKMnO4Pyrimidine+H2O\text{DHPM}\xrightarrow{\text{KMnO}_4}\text{Pyrimidine}+\text{H}_2\text{O}

  • Yields depend on substituent stability (ethoxymethyl groups may hinder oxidation) .

Comparative Reactivity of DHPM Derivatives

Reaction TypeEthoxymethyl-DHPMPhenyl-DHPMHydroxymethyl-DHPM
Hydrolysis RateModerateSlowFast
Oxidation Yield40–60%70–85%<30%
Antimicrobial EfficacyModerateHighLow

Key Challenges and Limitations

  • Steric Hindrance : Ethoxymethyl groups reduce reactivity in substitution reactions .

  • Catalyst Sensitivity : Acidic catalysts may hydrolyze the ethoxy group prematurely .

Scientific Research Applications

2-(Ethoxymethyl)-3,4-dihydropyrimidin-4-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(Ethoxymethyl)-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Key Structural Features :

  • Core structure : 3,4-dihydropyrimidin-4-one (DHPM), a partially saturated pyrimidine ring.
  • Substituent : Ethoxymethyl (-CH₂-O-C₂H₅) at position 2, contributing to lipophilicity and steric effects.
  • Molecular formula : C₇H₁₀N₂O₂ (inferred from similar compounds in ) .

Comparison with Similar Compounds

The dihydropyrimidinone scaffold accommodates diverse substituents, which modulate physicochemical and biological properties. Below is a detailed comparison with structurally related analogues:

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties References
2-(Ethoxymethyl)-3,4-dihydropyrimidin-4-one 2-Ethoxymethyl C₇H₁₀N₂O₂ 170.17 (estimated) Moderate lipophilicity (log P ~1.7 inferred)
2-(Aminomethyl)-6-cyclopropyl-DHPM 2-Aminomethyl, 6-Cyclopropyl C₈H₁₁N₃O 165.19 Polar due to -NH₂; cyclopropyl enhances rigidity
2-(4-Chlorophenyl)-DHPM 2-(4-Chlorophenyl) C₁₀H₇ClN₂O 206.63 High log P (~2.5–3.0); halogenated aromatic group
2-(4-Aminophenyl)-6-methyl-DHPM 2-(4-Aminophenyl), 6-Methyl C₁₁H₁₁N₃O 201.23 Enhanced solubility via -NH₂; methyl improves stability
2-Phenyl-6-(trifluoromethyl)-DHPM 2-Phenyl, 6-Trifluoromethyl C₁₁H₈F₃N₂O 242.19 High electronegativity from -CF₃; aromatic interactions
5-Methoxy-2-(2-aminopropan-2-yl)-DHPM 5-Methoxy, 2-(2-Aminopropan-2-yl) C₈H₁₃N₃O₂ 183.21 Steric bulk from branched -NH₂; methoxy increases polarity

Key Observations :

Substituent Effects on Lipophilicity :

  • The ethoxymethyl group in the target compound balances moderate lipophilicity (log P ~1.7), comparable to fluorinated tracers like [¹⁸F]Fmpp1 (log P = 1.98) .
  • Chlorophenyl (log P ~2.5–3.0) and trifluoromethyl (log P ~2.0–2.5) substituents increase hydrophobicity, favoring membrane permeability but reducing aqueous solubility .

Synthetic Accessibility :

  • Ethoxymethyl derivatives are synthesized via alkylation or nucleophilic substitution, similar to methods in (Table 3), where heterogeneous catalysts achieve yields >60% for DHPMs .
  • Fluorinated analogues (e.g., [¹⁸F]Fmpp1) require radiochemical synthesis with yields of 47–58% .

Methoxy and aminomethyl groups enhance hydrogen-bonding capacity, improving solubility but reducing metabolic stability .

Research Implications

The ethoxymethyl substituent in 2-(Ethoxymethyl)-3,4-dihydropyrimidin-4-one offers a compromise between lipophilicity and polarity, making it a viable candidate for drug discovery. Future studies should focus on:

  • Synthetic Optimization : Leveraging catalysts from to improve yield .
  • Biological Profiling: Comparative assays against analogues with known kinase inhibition (e.g., pyrido[3,4-d]pyrimidinones in ) .

References: Synthesis catalyst comparison. Log P and radiochemical data. Pyrido[3,4-d]pyrimidinone derivatives. Aminomethyl-cyclopropyl-DHPM. Ethoxymethyl-DHPM data. Chlorophenyl-DHPM. Aminophenyl-methyl-DHPM. Methoxy-aminopropyl-DHPM. Trifluoromethyl-DHPM.

Biological Activity

The compound 2-(Ethoxymethyl)-3,4-dihydropyrimidin-4-one is part of the dihydropyrimidine family, which has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on its anti-inflammatory, antibacterial, and receptor antagonistic properties, supported by relevant research findings and case studies.

Synthesis and Structural Characteristics

The synthesis of 2-(Ethoxymethyl)-3,4-dihydropyrimidin-4-one typically follows the Biginelli reaction, which involves the condensation of ethyl acetoacetate, an aromatic aldehyde, and urea or thiourea under acidic conditions. This method allows for the formation of various substituted dihydropyrimidines with distinct biological properties .

1. Anti-inflammatory Activity

Research has demonstrated that dihydropyrimidinones exhibit significant anti-inflammatory effects. For instance, compounds derived from 3,4-dihydropyrimidinones have been evaluated for their ability to reduce inflammation in animal models. In a study by Kumar et al., several derivatives were tested against diclofenac sodium as a reference standard using the carrageenan-induced paw edema test in rats. The results indicated that certain substitutions at the C-4 position enhanced anti-inflammatory activity significantly .

Table 1: Anti-inflammatory Activity of Dihydropyrimidinones

CompoundC-4 Substitution% Inhibition (vs. Control)
364-methoxy72%
40p-chlorophenyl68%
444-methoxy75%

2. Antibacterial Activity

Dihydropyrimidinones have also shown promising antibacterial properties. A study reported that various synthesized compounds exhibited varying degrees of efficacy against bacterial strains. Notably, certain derivatives with hydroxyl and methoxy groups on the benzene ring demonstrated remarkable antibacterial activity .

Table 2: Antibacterial Efficacy of Dihydropyrimidinones

CompoundStructure ModificationZone of Inhibition (mm)
4ep-OH group20
5-CHO group18
7aUrea moiety22
7bThiourea moiety25

3. Receptor Antagonism

Recent studies have identified dihydropyrimidinones as selective antagonists for adenosine receptors, particularly A2B receptors. These compounds exhibit high selectivity and affinity, making them potential candidates for therapeutic applications targeting cardiovascular diseases and other conditions influenced by adenosine signaling .

Case Study: A2B Receptor Antagonism
In a pharmacological evaluation involving various dihydropyrimidine derivatives, one compound demonstrated a Ki value of 585.5 nM at the A2B receptor. This finding underscores the potential of these compounds in modulating adenosine-mediated physiological responses .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-(ethoxymethyl)-3,4-dihydropyrimidin-4-one, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via modified Biginelli reactions. A typical protocol involves refluxing a mixture of aldehydes, β-keto esters, and urea/thiourea in a solvent system (e.g., n-heptane-toluene) with a Lewis acid catalyst like ZnCl₂. Reaction monitoring via TLC ensures completion. For example, similar dihydropyrimidinones have been synthesized with yields up to 83% by optimizing stoichiometry, solvent polarity, and catalyst loading . Post-reaction purification via recrystallization (e.g., ethanol/water) is critical to isolate the product .

Q. Which analytical techniques are most reliable for characterizing 2-(ethoxymethyl)-3,4-dihydropyrimidin-4-one?

  • Methodological Answer : Combine 1H NMR for structural confirmation (e.g., ethoxymethyl protons at δ 3.4–4.1 ppm), HRMS for molecular ion validation, and melting point analysis for purity assessment. For derivatives, X-ray crystallography (if crystals are obtainable) provides unambiguous stereochemical data . High-performance liquid chromatography (HPLC) with UV detection can quantify impurities, particularly for analogs with heterocyclic substitutions .

Q. How can researchers address low yields or impurities during synthesis?

  • Methodological Answer : Low yields often arise from incomplete cyclization or side reactions. Strategies include:

  • Increasing reaction time or temperature (e.g., refluxing for 8–12 hours).
  • Using anhydrous solvents to minimize hydrolysis.
  • Employing gradient recrystallization (e.g., from DCM/hexane) to remove unreacted starting materials .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of substituents in dihydropyrimidinone derivatives?

  • Methodological Answer : The Biginelli reaction’s regioselectivity is governed by electronic and steric effects. For example, electron-withdrawing groups on aldehydes enhance electrophilicity, favoring cyclization at the C5 position. Computational studies (DFT calculations) can model transition states to predict substituent effects . Experimental validation via kinetic studies (e.g., varying substituents in 4-methoxybenzaldehyde analogs) is recommended .

Q. How do structural modifications (e.g., ethoxymethyl vs. methyl groups) impact biological activity?

  • Methodological Answer : Conduct SAR studies by synthesizing analogs with varying substituents (e.g., 6-methyl vs. 6-hydroxy groups) and testing them in target assays (e.g., enzyme inhibition). For instance, replacing methyl with bulkier groups (e.g., benzothiophene) in related pyrimidinones alters binding affinity to biological targets, as shown in kinase inhibition studies .

Q. What computational tools are suitable for modeling the compound’s interactions with biological targets?

  • Methodological Answer : Use molecular docking (AutoDock Vina, Schrödinger Suite) to predict binding modes with proteins (e.g., dihydrofolate reductase). Pair with MD simulations (GROMACS) to assess stability of ligand-receptor complexes. Validate predictions using in vitro assays (e.g., IC₅₀ determination) .

Q. How should researchers resolve contradictions in reported melting points or spectral data for analogs?

  • Methodological Answer : Cross-validate data using multiple techniques:

  • Compare DSC (differential scanning calorimetry) for precise melting ranges.
  • Replicate synthesis under published conditions to confirm reproducibility.
  • Use high-field NMR (500 MHz+) to resolve overlapping signals in complex analogs .

Q. What strategies improve solubility for in vivo studies of hydrophobic dihydropyrimidinones?

  • Methodological Answer : Derivatize the core structure with polar groups (e.g., carboxylates or hydroxyls) at the C5 or C6 positions. Formulate as nanoparticles (liposomes) or use co-solvents (PEG-400/Cremophor EL) to enhance bioavailability. Preclinical testing in animal models should include pharmacokinetic profiling (e.g., AUC, Cmax) .

Safety and Compliance

Q. What safety protocols are essential when handling 2-(ethoxymethyl)-3,4-dihydropyrimidin-4-one?

  • Methodological Answer : Follow OSHA HCS2012 guidelines:

  • Use fume hoods to avoid inhalation of fine powders.
  • Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact.
  • Store in airtight containers at 2–8°C to prevent degradation .

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